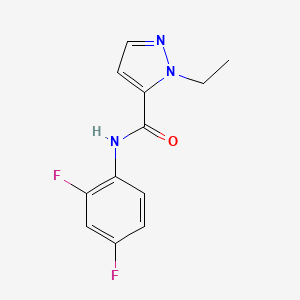

N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide

Description

N-(2,4-Difluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1-ethyl-substituted pyrazole core and a 2,4-difluorophenyl carboxamide group.

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-ethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3O/c1-2-17-11(5-6-15-17)12(18)16-10-4-3-8(13)7-9(10)14/h3-7H,2H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRIOBQPJRXCAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves the condensation of 2,4-difluoroaniline with ethyl 1H-pyrazole-5-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized pyrazole compounds.

Scientific Research Applications

N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyrazole Core

- 1-Ethyl vs. 1-Methyl Substitution: The target compound’s 1-ethyl group (C₂H₅) distinguishes it from the 1-methyl analog (N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, CAS 955964-96-2) . However, steric bulk may reduce binding affinity in sterically sensitive targets.

- Nitro and Amino Substituents: N-(2-aminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide (CAS 1006459-54-6) features a nitro group at position 4 and an aminoethyl side chain . In contrast, the target compound lacks nitro groups, suggesting better metabolic stability.

Aromatic Ring Modifications

- Fluorine vs. Chlorine Substituents: The 2,4-difluorophenyl group in the target compound contrasts with 2,4-dichlorophenyl analogs (e.g., 1-[(2,4-dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide) .

- Phenoxy and Trifluoromethoxy Groups: Compounds like 5-ethyl-N-(4-phenoxyphenyl)-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide (CAS 957492-74-9) incorporate phenoxy and pyridinyl substituents .

Functional Group Variations

Carboxamide vs. Sulfonamide :

The carboxamide group in the target compound differs from sulfonamide-containing analogs (e.g., 1-[(2,4-dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide) . Carboxamides generally exhibit stronger hydrogen-bonding capacity and lower acidity (pKa ~15) than sulfonamides (pKa ~10), influencing target binding and solubility.- Carbohydrazide Derivatives: Compounds like 3-(2-ethoxyphenyl)-N′-[(1E)-1-(4-fluorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide (CAS 402516-92-1) replace the carboxamide with a carbohydrazide group . This modification introduces additional hydrogen-bond donors but may reduce stability due to hydrolytic susceptibility.

Antibacterial and Antimycobacterial Activity

- The 1-ethyl-pyrazole carboxamide scaffold shows promise in antibacterial applications. For example, 1-[(2,4-dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide demonstrated moderate activity against Mycobacterium tuberculosis (MIC = 12.5 µg/mL) . The target compound’s difluorophenyl group may enhance activity against Gram-negative pathogens due to improved penetration through lipopolysaccharide layers.

Metabolic Stability and Toxicity

- Trifluoroethyl-substituted analogs (e.g., 4-amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide, CAS 2101195-25-7) exhibit enhanced metabolic stability due to the trifluoromethyl group’s resistance to oxidative metabolism . The target compound’s lack of such groups may necessitate structural optimization for prolonged half-life.

Data Table: Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.